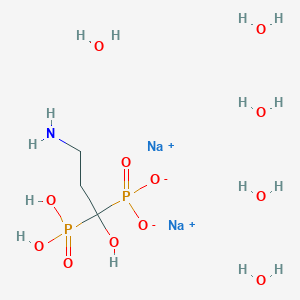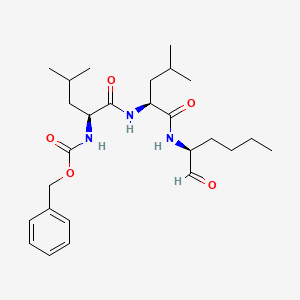![molecular formula C22H17F3N4O4 B10769101 N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide](/img/structure/B10769101.png)
N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide is a synthetic compound known for its diverse applications in scientific research. This chemical structure boasts a phenyl group substituted with a trifluoromethyl group, a feature that enhances its stability and reactivity. The compound is often utilized in the fields of chemistry, biology, and medicine due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide typically involves a multi-step reaction starting from commercially available precursors. The primary steps include:
Nitration and Reduction:
Condensation: : Reacting the amino group with a carboxylic acid derivative to form an amide bond.
Cyclization: : Formation of the isoxazole ring through cyclization reactions under controlled conditions.
Functionalization: : Further modifications to introduce the trifluoromethyl and other specific groups.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce impurities. This involves:
High-Purity Reagents: : Utilizing reagents of the highest purity to ensure consistency.
Automated Reactors: : Employing automated continuous reactors to maintain precise control over reaction conditions.
Purification Techniques: : Implementing advanced purification techniques like chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of corresponding oxides.
Reduction: : Forming reduced derivatives under appropriate conditions.
Substitution: : Substitution reactions at the trifluoromethyl or phenyl group positions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium on carbon or other transition metal catalysts for specific transformations.
Major Products Formed
Scientific Research Applications
N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide has a broad range of applications:
Chemistry: : Used as a building block in organic synthesis for the development of complex molecules.
Biology: : Applied in the study of enzyme interactions and inhibition due to its structural complexity.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing binding affinity and selectivity. Pathways often involved include:
Enzyme Inhibition: : The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: : Modulation of signaling pathways by interacting with key receptors or proteins involved in cellular communication.
Comparison with Similar Compounds
When compared to similar compounds, N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide stands out due to its unique trifluoromethyl group, which provides enhanced stability and reactivity. Similar compounds include:
N-[2-methyl-5-[oxo-[3-amino-5-(trifluoromethyl)phenyl]methyl]phenyl]-5-isoxazolecarboxamide
N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-phenyl]methyl]phenyl]-5-isoxazolecarboxamide
Each of these compounds varies slightly in their chemical structure, which affects their specific properties and applications.
This should give you a comprehensive understanding of this compound
Properties
Molecular Formula |
C22H17F3N4O4 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[2-methyl-5-[[3-(prop-2-enoylamino)-5-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C22H17F3N4O4/c1-3-19(30)27-15-9-14(22(23,24)25)10-16(11-15)28-20(31)13-5-4-12(2)17(8-13)29-21(32)18-6-7-26-33-18/h3-11H,1H2,2H3,(H,27,30)(H,28,31)(H,29,32) |
InChI Key |
UASQUKUDXJFTCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)NC(=O)C=C)C(F)(F)F)NC(=O)C3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride](/img/structure/B10769022.png)
![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B10769026.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride](/img/structure/B10769028.png)
![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B10769038.png)


![4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B10769066.png)
![N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide](/img/structure/B10769073.png)


![[4-Amino-2-[2-methoxy-4-(4-methyl-1-piperazinyl)anilino]-5-thiazolyl]-(2,6-dichlorophenyl)methanone](/img/structure/B10769081.png)
![(Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10769109.png)
![2-((4-(4-Hydroxypiperidin-1-Yl)phenyl)amino)-5,11-Dimethyl-5h-Benzo[e]pyrimido [5,4-B][1,4]diazepin-6(11h)-One](/img/structure/B10769114.png)
![(E)-4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769120.png)
